4-Hydroxypyridine-3-sulfonamide chemical structure and properties
4-Hydroxypyridine-3-sulfonamide chemical structure and properties
Chemical Architecture, Synthesis, and Pharmacological Applications
Executive Summary
4-Hydroxypyridine-3-sulfonamide (CAS: 51498-37-4 for the sulfonic acid precursor; specific sulfonamide derivatives vary) represents a critical scaffold in medicinal chemistry, functioning primarily as a zinc-binding pharmacophore in the design of Carbonic Anhydrase Inhibitors (CAIs) and as a key intermediate in the synthesis of loop diuretics like Torsemide .[1][2][3]
This guide analyzes the molecule's dual-tautomeric nature, its synthetic pathways from 4-hydroxypyridine, and its utility in targeting metalloenzymes.
Chemical Structure & Tautomerism
The core complexity of 4-hydroxypyridine-3-sulfonamide lies in its prototropic tautomerism. While often nomenclatured as a "hydroxypyridine," the molecule exists predominantly in the 4-pyridone (4-oxo-1H-pyridine) form in solution and solid state. This equilibrium is heavily influenced by the electron-withdrawing sulfonamide group at the C3 position.
1.1 Tautomeric Equilibrium
The stability of the pyridone tautomer is driven by the preservation of amide-like resonance, which is energetically favorable despite the loss of classic pyridine aromaticity.
-
Form A (Hydroxy): 4-hydroxypyridine-3-sulfonamide.[3][4] Acts as a hydrogen bond donor/acceptor at the hydroxyl.
-
Form B (Pyridone): 4-oxo-1H-pyridine-3-sulfonamide.[4] The dominant species; the ring nitrogen is protonated (
hybridized), and the C4 oxygen is a carbonyl.
Significance in Drug Design:
When docking into enzyme active sites (e.g., Carbonic Anhydrase), the specific tautomer determines the H-bond network. The sulfonamide moiety (
Figure 1: Prototropic tautomerism between the 4-hydroxy and 4-pyridone forms. The pyridone form is generally favored in polar solvents.
Physicochemical Properties
The presence of the sulfonyl group at C3 significantly acidifies the molecule compared to unsubstituted 4-hydroxypyridine.
| Property | Value / Description | Mechanism |
| Molecular Formula | - | |
| Molecular Weight | 174.18 g/mol | - |
| pKa (Sulfonamide) | ~9.5 - 10.2 | Ionization of |
| pKa (Pyridone NH) | ~11.0 | Deprotonation of the ring nitrogen (in pyridone form). |
| Solubility | Low in water; Soluble in aqueous alkali (NaOH, | Dissolves via salt formation (anionic species). |
| Lipophilicity (LogP) | -0.5 (Estimated) | Highly polar due to sulfonamide and pyridone/hydroxyl groups. |
Synthetic Pathways
The synthesis of 4-hydroxypyridine-3-sulfonamide is rarely direct. It is most efficiently accessed via the 4-chloro intermediate, which allows for the installation of the sulfonamide group before revealing the 4-hydroxy functionality (or keeping the 4-chloro for further diversification).
3.1 Primary Synthetic Route
This protocol, adapted from Torsemide intermediate synthesis, ensures high regio-selectivity.
-
Sulfonation: 4-Hydroxypyridine is sulfonated using 20% oleum and a mercury catalyst to yield the sulfonic acid.
-
Chlorination: The sulfonic acid is converted to the sulfonyl chloride using
. Simultaneously, the 4-OH is chlorinated to 4-Cl. -
Amination: The sulfonyl chloride reacts with ammonia to form the sulfonamide.[5]
-
Hydrolysis (Optional): The 4-chloro group can be hydrolyzed back to the 4-hydroxy group under acidic or basic conditions if the specific 4-hydroxy scaffold is required.
Figure 2: Step-wise synthetic pathway from 4-hydroxypyridine to the 3-sulfonamide derivative.
Experimental Protocols
The following protocols are synthesized from validated industrial methods for pyridine-3-sulfonamide derivatives.
Protocol A: Preparation of 4-Hydroxypyridine-3-sulfonic Acid
-
Reagents: Fuming sulfuric acid (20%
, 120 mL), Mercury(II) sulfate (1.9 g), 4-Hydroxypyridine (38.0 g). -
Procedure:
-
Charge oleum and
into a 3-neck flask. Cool to 0°C. -
Add 4-hydroxypyridine portion-wise (exothermic).
-
Heat slowly to 190°C and stir for 10 hours.
-
Cool to RT and pour onto ice/ethanol mixture.
-
Filter the white precipitate (Sulfonic Acid). Yield ~70%.[6]
-
Protocol B: Conversion to 4-Chloropyridine-3-sulfonamide
-
Reagents: Sulfonic acid intermediate (17.5 g),
(52 g), (23 mL). -
Procedure:
Protocol C: Hydrolysis to 4-Hydroxypyridine-3-sulfonamide
-
Method: Reflux the 4-chloro intermediate in 2M NaOH for 4 hours. Acidify to pH 4-5 with HCl to precipitate the 4-hydroxy (pyridone) sulfonamide.
Pharmacological Applications[8][9][10]
5.1 Carbonic Anhydrase Inhibition (CAI)
The sulfonamide group (
-
Mechanism: The deprotonated sulfonamide nitrogen coordinates directly to the
ion in the enzyme active site, displacing the catalytic water molecule/hydroxide ion. -
Selectivity: 4-substituted pyridine-3-sulfonamides have shown high selectivity for hCA IX and XII (transmembrane isoforms associated with hypoxic tumors) over the cytosolic hCA I and II.
-
Structure-Activity Relationship (SAR): The 4-position is critical. Bulky groups at C4 (via nucleophilic substitution of the Cl- intermediate) can reach into the hydrophobic pocket of the enzyme, enhancing potency. The 4-hydroxy group itself is small but provides a polar handle for further functionalization.
5.2 Antimicrobial & Diuretic Activity
-
Diuretics: This scaffold is a structural fragment of Torsemide (a high-ceiling loop diuretic). The 3-sulfonylurea moiety in Torsemide is derived from the 3-sulfonamide.
-
Antibacterial: Sulfonamides inhibit dihydropteroate synthase (DHPS) in bacteria.[5] While 4-hydroxypyridine-3-sulfonamide itself is not a primary antibiotic, its derivatives (e.g., sulfapyridine analogs) are historically significant.
References
-
PubChem. (2024).[4] 4-Hydroxypyridine-3-sulfonamide (CID 26369895).[4] National Library of Medicine. [Link]
-
Sławiński, J., et al. (2013). Carbonic anhydrase inhibitors.[8] Synthesis of heterocyclic 4-substituted pyridine-3-sulfonamide derivatives. European Journal of Medicinal Chemistry. [Link]
-
Google Patents. (2003). Process for the preparation of highly pure torsemide (WO2003097603A1).[2] Detailed industrial synthesis protocols.
-
MDPI. (2025). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors. International Journal of Molecular Sciences. [Link]
Sources
- 1. EP1284733A1 - Novel processes for preparing torsemide intermediate - Google Patents [patents.google.com]
- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 3. WO2003097603A1 - Process for the preparation of highly pure torsemide - Google Patents [patents.google.com]
- 4. 4-Hydroxypyridine-3-sulfonamide | C5H6N2O3S | CID 26369895 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 6. Thieme E-Journals - Pharmaceutical Fronts / Full Text [thieme-connect.com]
- 7. 4-Hydroxypyridine-3-sulfonic acid | 51498-37-4 [chemicalbook.com]
- 8. Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
